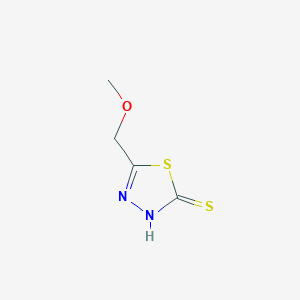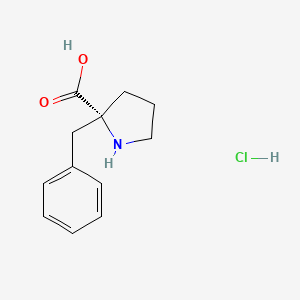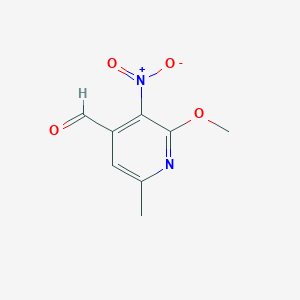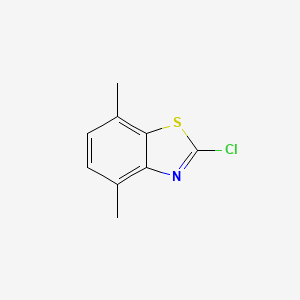
2-Chloro-4,7-dimethyl-1,3-benzothiazole
Vue d'ensemble
Description
2-Chloro-4,7-dimethyl-1,3-benzothiazole (2CDMBT) is an organic compound with a wide range of applications in the scientific research and industrial fields. It is a colorless solid with a melting point of 140°C and a boiling point of 270°C. 2CDMBT is primarily used as an intermediate in the synthesis of various organic compounds and pharmaceuticals, as well as a catalyst in several industrial processes. It is also widely used in scientific research as a model compound for studying the mechanism of action of various other compounds.
Applications De Recherche Scientifique
Chemical Properties
“2-Chloro-4,7-dimethyl-1,3-benzothiazole” is a chemical compound with the molecular weight of 197.69 . The IUPAC name for this compound is 2-chloro-4,5-dimethyl-1,3-benzothiazole .
Anti-Inflammatory and Analgesic Activities
Benzothiazole derivatives, which “2-Chloro-4,7-dimethyl-1,3-benzothiazole” is a part of, have been developed and screened for their anti-inflammatory and analgesic activities . This suggests that this compound could potentially be used in the development of new drugs for treating conditions related to inflammation and pain.
Anti-Tubercular Compounds
Recent research has highlighted the development of benzothiazole-based anti-tubercular compounds . Given that “2-Chloro-4,7-dimethyl-1,3-benzothiazole” is a benzothiazole derivative, it could potentially be used in the synthesis of new anti-tubercular drugs.
Antileishmanial Activities
Derivatives of benzothiazole, including “2-Chloro-4,7-dimethyl-1,3-benzothiazole”, have been synthesized and assessed for their in vitro antileishmanial activities . This suggests potential applications of this compound in the treatment of leishmaniasis, a disease caused by the Leishmania parasite.
Anti-HIV Activities
In addition to antileishmanial activities, benzothiazole derivatives have also been assessed for their anti-HIV activities . This indicates that “2-Chloro-4,7-dimethyl-1,3-benzothiazole” could potentially be used in the development of new anti-HIV drugs.
Lipid Peroxidation Activities
Benzothiazole derivatives have been screened for their lipid peroxidation activities . This suggests that “2-Chloro-4,7-dimethyl-1,3-benzothiazole” could potentially be used in studies related to lipid peroxidation, a process that can lead to cell damage.
Propriétés
IUPAC Name |
2-chloro-4,7-dimethyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJHKAKLKUEUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365963 | |
| Record name | 2-Chloro-4,7-dimethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,7-dimethyl-1,3-benzothiazole | |
CAS RN |
80945-84-2 | |
| Record name | 2-Chloro-4,7-dimethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




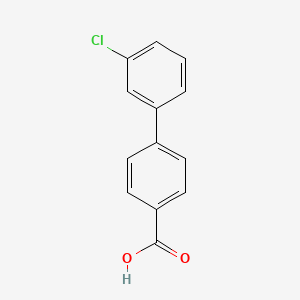

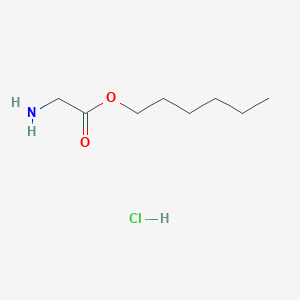
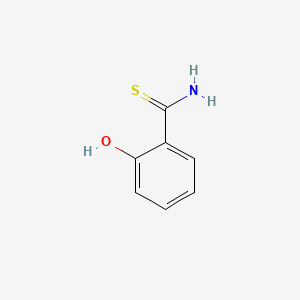
![4'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1586731.png)
